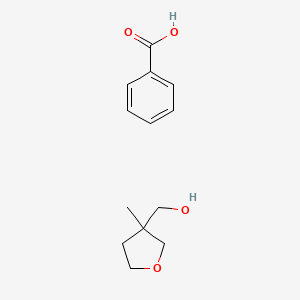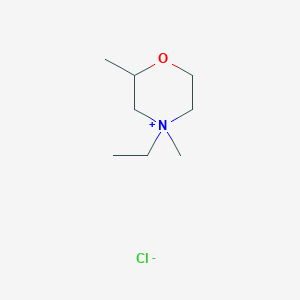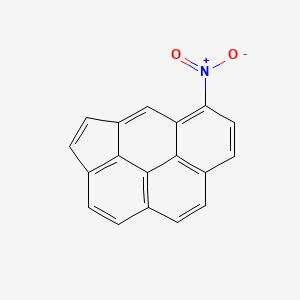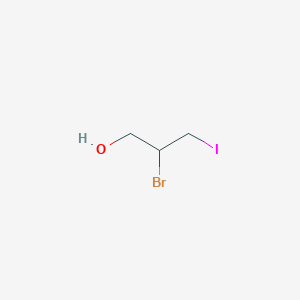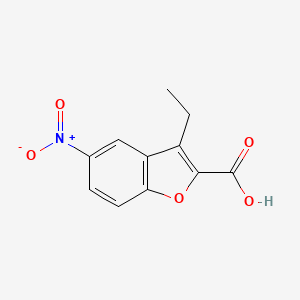
3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid, can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones or aldehydes . For instance, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base can yield benzofuran derivatives . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed . Additionally, microwave-assisted synthesis has been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The biological activity of 3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid is attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components . Additionally, the benzofuran ring can intercalate with DNA, disrupting its function and leading to antibacterial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen instead of the oxygen atom.
Benzothiophene: An analog with a sulfur instead of the oxygen atom.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness
3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid functional groups, which impart distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
CAS No. |
88521-70-4 |
|---|---|
Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
3-ethyl-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5/c1-2-7-8-5-6(12(15)16)3-4-9(8)17-10(7)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
FLDAGVWEMZBFKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



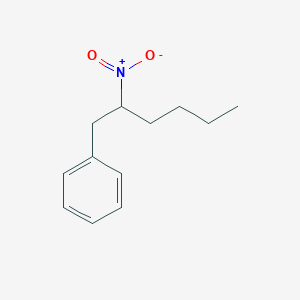
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
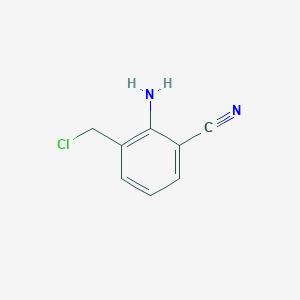
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)
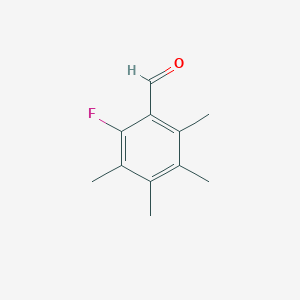
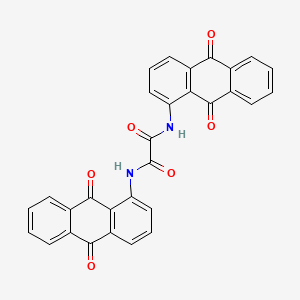
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)
